Cas no 95-58-9 (2-Chloro-3-methylpyrazine)

2-Chloro-3-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H5ClN2. It features a pyrazine ring substituted with a chlorine atom at the 2-position and a methyl group at the 3-position, imparting unique reactivity and structural versatility. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients for drugs and crop protection agents. Its chlorinated pyrazine core enables efficient functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The methyl group enhances stability while allowing further derivatization. With high purity and consistent quality, it is suitable for research and industrial applications requiring precise molecular modifications. Its well-defined structure makes it a reliable building block for complex heterocyclic systems.
2-Chloro-3-methylpyrazine structure
2-Chloro-3-methylpyrazine structure
Product Name:2-Chloro-3-methylpyrazine
CAS No:95-58-9
MF:C5H5ClN2
MW:128.559599637985
MDL:MFCD00023279
CID:654192
PubChem ID:66769
Update Time:2025-11-01

2-Chloro-3-methylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-methylpyrazine
    • 2-Methyl-3-chloropyrazine
    • Pyrazine, 2-chloro-3-methyl-
    • 2-Chloro-3-methyl-pyrazine
    • WZHWPZQQPWKEAV-UHFFFAOYSA-N
    • NSC41093
    • PubChem2149
    • 2-chloro-3-methylpyrazin
    • 3-chloro-2-methylpyrazine
    • 3-Chloro-2-methyl pyrazine
    • WZHWPZQQPWKEAV-UHFFFAOYSA-
    • BCP23110
    • CM0037
    • STL556472
    • BBL102668
    • TRA0076024
    • LS20451
    • 2-Chloro-3-methylpyrazine (ACI)
    • NSC 41093
    • InChI=1/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
    • UNII-ZWK9VBZ5ZX
    • ZWK9VBZ5ZX
    • DB-005217
    • AKOS006274807
    • PB18413
    • Q-103291
    • EINECS 202-434-8
    • EN300-100267
    • MFCD00023279
    • 2-chloro-3-methylpyrazine, AldrichCPR
    • Z1198147877
    • CS-W002135
    • NS00040995
    • SCHEMBL610054
    • 95-58-9
    • NSC-41093
    • SY008899
    • DTXSID4059124
    • MDL: MFCD00023279
    • Inchi: 1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
    • InChI Key: WZHWPZQQPWKEAV-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NC=CN=1

Computed Properties

  • Exact Mass: 128.01400
  • Monoisotopic Mass: 128.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Boiling Point: 169.5°C at 760 mmHg
  • Flash Point: 70.2℃
  • PSA: 25.78000
  • LogP: 1.43840

2-Chloro-3-methylpyrazine Security Information

2-Chloro-3-methylpyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-3-methylpyrazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  0 - 15 °C
1.2 Reagents: Copper bromide (CuBr)
Reference
Method for preparing halogenated nitrogen-containing unsaturated cyclic hydrocarbon
, China, , ,

Production Method 2

Reaction Conditions
Reference
Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base
Busby, Reginald E.; Khan, Mohammad A.; Khan, Mohammad R.; Parrick, John; Shaw, C. J. Granville, Journal of the Chemical Society, 1980, (7), 1431-5

Production Method 3

Reaction Conditions
Reference
Aromatic amino ethers as pain relieving agents
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Pyrrylmethylthio flavoring agents
, United States, , ,

Production Method 5

Reaction Conditions
Reference
Furfurylthioacetone
, United States, , ,

Production Method 6

Reaction Conditions
Reference
Flavoring agents
, United States, , ,

Production Method 7

Reaction Conditions
Reference
Reactions of halomethanes in the vapor phase. Part 4. The reactions of imidazoles with chloroform at 500°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base
Busby, Reginald E.; Khan, Mohammad A.; Khan, Mohammad R.; Parrick, John; Shaw, C. J. Granville; et al, Journal of the Chemical Society, 1980, (7), 1427-30

Production Method 8

Reaction Conditions
Reference
Product class 14: pyrazines
Sato, N., Science of Synthesis, 2004, 16, 751-844

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride
Reference
Synthesis of alkoxy-, (alkylthio)-, phenoxy-, and (phenylthio)pyrazines and their olfactive properties
Masuda, Hideki; Mihara, Satoru, Journal of Agricultural and Food Chemistry, 1986, 34(2), 377-81

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorine
Reference
New syntheses of thieno[2,3-b]pyrazine
Bourguignon, Jean; Lemarchand, Marc; Quequiner, Guy, Journal of Heterocyclic Chemistry, 1980, 17(2), 257-64

Production Method 11

Reaction Conditions
Reference
Synthesis and biological evaluation of new tetramethylpyrazine-based chalcone derivatives as potential anti-Alzheimer agents
Wang, Meng; Qin, Hua-Li; Leng, Jing; Ameeduzzafar; Amjad, Muhammad Wahab; et al, Chemical Biology & Drug Design, 2018, 92(5), 1859-1866

Production Method 12

Reaction Conditions
Reference
Preparation of N-(heterocyclyl)sulfonamide derivatives and their use as endothelin receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Studies on pyrazines; Part 30: Synthesis of aminopyrazines from azidopyrazines
Sato, Nobuhiro; Matsuura, Tomoyuki; Miwa, Naoko, Synthesis, 1994, (9), 931-4

Production Method 14

Reaction Conditions
Reference
2,5-Dimethyl-3-thiopyrazines
, United States, , ,

Production Method 15

Reaction Conditions
Reference
Flavoring agent
, United States, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  60 min, -15 °C
1.2 2 h, -15 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays
Fang, Mingchih; Cadwallader, Keith R., Journal of Agricultural and Food Chemistry, 2013, 61(15), 3580-3588

2-Chloro-3-methylpyrazine Raw materials

2-Chloro-3-methylpyrazine Preparation Products

2-Chloro-3-methylpyrazine Suppliers

Amadis Chemical Company Limited
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(CAS:95-58-9)2-Chloro-3-methylpyrazine
Order Number:A11153
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:10
Price ($):288.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-methylpyrazine

Comprehensive Overview of 2-Chloro-3-methylpyrazine (CAS No. 95-58-9): Properties, Applications, and Industry Trends

2-Chloro-3-methylpyrazine (CAS No. 95-58-9) is a heterocyclic organic compound belonging to the pyrazine family. This versatile chemical has garnered significant attention in the flavor and fragrance industry due to its unique aromatic profile. With a molecular formula of C5H5ClN2, it features a chloro-substituted pyrazine ring system, which contributes to its distinct sensory characteristics. The compound's methyl group at the 3-position further enhances its stability and reactivity, making it valuable for synthetic applications.

In recent years, the demand for 2-Chloro-3-methylpyrazine has surged, driven by its role as a key intermediate in the production of food flavorings and pharmaceutical ingredients. Its nutty, roasted aroma makes it particularly popular in the creation of artificial meat flavors, aligning with the global trend toward plant-based and alternative protein products. Consumers searching for "vegan flavor enhancers" or "sustainable food additives" will find this compound highly relevant, as it addresses the growing need for eco-friendly and health-conscious formulations.

From a chemical perspective, 2-Chloro-3-methylpyrazine exhibits a boiling point of approximately 195°C and a molecular weight of 128.56 g/mol. Its chloro-methyl pyrazine structure allows for selective functionalization, enabling chemists to synthesize derivatives for specialized applications. Researchers frequently explore its potential in "green chemistry" initiatives, focusing on solvent-free synthesis and catalytic methods to reduce environmental impact. These advancements resonate with industry queries like "how to make pyrazine derivatives sustainably" or "low-waste organic synthesis."

The compound's stability under various pH conditions makes it suitable for use in beverage formulations, particularly in coffee and cocoa flavor replicas. With the rise of "craft beverages" and "artisanal food production," 2-Chloro-3-methylpyrazine has become a go-to ingredient for small-batch manufacturers seeking authentic roasted notes. Analytical techniques such as GC-MS and HPLC are commonly employed to verify its purity, addressing quality control questions like "how to test pyrazine purity" in industrial settings.

Innovations in 2-Chloro-3-methylpyrazine applications extend to the pharmaceutical sector, where its scaffold serves as a building block for bioactive molecules. Recent studies highlight its utility in designing antimicrobial agents and central nervous system modulators, topics frequently searched in academic databases. The compound's ability to undergo cross-coupling reactions also positions it as a candidate for "drug discovery pipelines," meeting the demand for novel heterocyclic templates in medicinal chemistry.

Market analysts note that the global pyrazine derivatives market is projected to grow at a CAGR of 5.8% through 2030, with 2-Chloro-3-methylpyrazine playing a pivotal role. Regulatory compliance, such as GRAS (Generally Recognized As Safe) status for food applications, further bolsters its commercial viability. Entrepreneurs searching for "high-value specialty chemicals" or "niche fragrance ingredients" will find this compound aligns with profitable and scalable business opportunities.

In conclusion, 2-Chloro-3-methylpyrazine (CAS No. 95-58-9) exemplifies the intersection of chemistry and consumer trends. Its multifaceted applications—from flavor science to drug development—coupled with sustainable synthesis methods, ensure its relevance in evolving industries. As research continues to uncover new functionalities, this chloromethyl pyrazine derivative remains a compound of enduring scientific and commercial interest.

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Amadis Chemical Company Limited
(CAS:95-58-9)2-Chloro-3-methylpyrazine
A11153
Purity:99%
Quantity:100g
Price ($):288.0
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